2,6-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
2,6-Difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with an isopropylamino group at position 4, a methylthio group at position 6, and a 2,6-difluorobenzamide side chain linked via an ethyl spacer. The 2,6-difluorobenzamide moiety may enhance binding affinity and selectivity, while the pyrazolo[3,4-d]pyrimidine core could modulate kinase selectivity compared to traditional pyrimidine-based scaffolds.
Properties
IUPAC Name |
2,6-difluoro-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N6OS/c1-10(2)23-15-11-9-22-26(16(11)25-18(24-15)28-3)8-7-21-17(27)14-12(19)5-4-6-13(14)20/h4-6,9-10H,7-8H2,1-3H3,(H,21,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXXNYYOWXBNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound is structurally analogous to diaminopyrimidine-based EGFR inhibitors, such as Compound 1 and Compound 2 from the provided evidence (Table 1) . Key differences include:
Core Structure: Compound X uses a pyrazolo[3,4-d]pyrimidine core, whereas Compounds 1 and 2 employ a diaminopyrimidine scaffold.
Substituents: Benzamide Group: Compound X substitutes 2,6-difluoro on the benzamide, contrasting with the 2,6-dichloro groups in Compounds 1 and 2. Fluorine’s electronegativity and smaller atomic radius may improve target binding and metabolic stability. Methylthio Group: Unique to Compound X, this substituent may enhance lipophilicity and membrane permeability compared to Compounds 1 and 2.
Biochemical and Pharmacological Profiles
While direct biological data for Compound X is unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Selectivity: The isopropylamino and methylthio groups could improve selectivity for EGFR T790M mutants over wild-type EGFR, a common limitation of first-generation TKIs.
- Pharmacokinetics : The difluorobenzamide and methylthio groups may lower aqueous solubility but increase cell membrane penetration relative to the hydroxylated analogs (Compounds 1 and 2).
Table 1: Structural and Hypothetical Pharmacological Comparison
Research Findings and Implications
Structural Optimization : The replacement of chlorine with fluorine in Compound X may reduce steric hindrance and improve binding to the ATP pocket of EGFR mutants .
Kinase Selectivity : The pyrazolo[3,4-d]pyrimidine scaffold could shift selectivity toward kinases sensitive to bulkier heterocycles, such as HER2 or c-MET, though this requires experimental validation.
Metabolic Stability : The methylthio group may slow oxidative metabolism compared to Compounds 1 and 2, which contain hydroxyl groups prone to glucuronidation.
Q & A
Basic: What are the key synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step protocols, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. A common route includes:
Core Formation : Cyclization of precursors (e.g., aminopyrazoles with thioureas or cyanamide derivatives) under reflux in ethanol or DMF .
Substituent Introduction : Sequential alkylation/amination at the 4-position (isopropylamino) and 6-position (methylthio) using nucleophilic substitution reactions. For example, reaction with isopropylamine in THF at 60°C .
Benzamide Coupling : The ethyl linker is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazolopyrimidine intermediate and 2,6-difluorobenzoyl chloride in dichloromethane .
Optimization Tips :
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, UV visualization) or LC-MS .
Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Key signals include:
- Pyrazolopyrimidine protons (δ 8.2–8.5 ppm for aromatic H).
- Isopropylamino group (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.2 ppm for NH-CH).
- 2,6-Difluorobenzamide (δ 7.3–7.6 ppm for aromatic H; δ 10.5 ppm for NH) .
- 19F NMR : Distinct peaks for difluorobenzamide (δ -110 to -115 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 504.5) and purity (>95% by UV integration at 254 nm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolopyrimidine core .
Advanced: How to design experiments to evaluate its enzyme inhibition potential?
Methodological Answer:
Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural analogs’ activity .
Assay Design :
- In Vitro Kinase Assays : Use recombinant enzymes with ATP-competitive assays (e.g., ADP-Glo™). Include staurosporine as a positive control.
- IC₅₀ Determination : Test compound at 10 nM–100 µM, using GraphPad Prism for sigmoidal curve fitting .
Controls :
- Validate assays with known inhibitors (e.g., gefitinib for EGFR).
- Include DMSO controls (<1% v/v) to exclude solvent effects .
Advanced: How to address contradictions in bioactivity data across studies?
Methodological Answer:
Source Analysis :
- Compare assay conditions (e.g., pH, temperature, enzyme isoforms). For example, IC₅₀ variations may arise from differences in ATP concentrations .
Compound Integrity :
- Re-test purity via HPLC and confirm batch-to-batch consistency.
- Check for degradation (e.g., hydrolysis of methylthio group) using accelerated stability studies (40°C/75% RH for 4 weeks) .
Structural Analog Comparison :
- Use SAR analysis to identify critical substituents (e.g., fluorine position in benzamide) .
Advanced: What computational strategies support SAR studies for this compound?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17 for JAK2). Focus on hydrogen bonds with hinge regions (e.g., Glu930) and hydrophobic packing with difluorobenzamide .
QSAR Modeling :
- Train models with datasets of pyrazolopyrimidine derivatives (IC₅₀ vs. descriptors like logP, polar surface area). Validate via leave-one-out cross-validation (R² > 0.7) .
MD Simulations :
- Simulate binding stability (50 ns trajectories) to assess entropy-driven effects (e.g., solvent interactions) .
Advanced: How to optimize solubility and stability for in vivo studies?
Methodological Answer:
Solubility Enhancement :
- Use co-solvents (e.g., 10% PEG-400 in saline) or cyclodextrin-based formulations (e.g., 20% HP-β-CD) .
Stability Profiling :
- pH Stability : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma conditions.
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound via LC-MS/MS .
Prodrug Strategies :
- Modify methylthio group to sulfoxide or sulfone for improved bioavailability .
Notes
- Citations align with evidence IDs (e.g., ).
- Advanced questions emphasize experimental design, data reconciliation, and computational integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
